molecular formula C8H11N B13452055 2,6-Dimethylaniline-d9

2,6-Dimethylaniline-d9

Cat. No.: B13452055
M. Wt: 130.23 g/mol
InChI Key: UFFBMTHBGFGIHF-XVGWXEQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylaniline-d9 can be synthesized through the alkylation of aniline with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves the catalytic alkylation of aniline with deuterated methanol (CD3OD) in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylaniline-d9 is widely used in scientific research due to its deuterated nature. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the fate of compounds in biological systems.

    Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and reduce side effects.

    Industry: Used in the production of dyes, pesticides, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-Dimethylaniline-d9 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that can be traced using deuterium labeling. This helps in understanding the metabolic pathways and the effects of the compound on different biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylaniline-d9 is unique due to its deuterated nature, which allows for precise tracing in chemical and biological studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms and pathways is crucial .

Properties

Molecular Formula

C8H11N

Molecular Weight

130.23 g/mol

IUPAC Name

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)aniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D

InChI Key

UFFBMTHBGFGIHF-XVGWXEQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)N

Origin of Product

United States

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